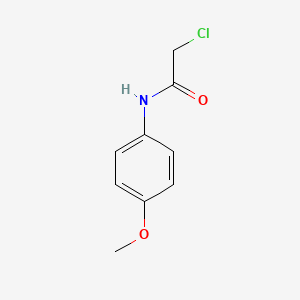
2-Chloro-N-(4-methoxyphenyl)acetamide
Descripción general
Descripción
“2-Chloro-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 . This compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(4-methoxyphenyl)acetamide” consists of a methoxy group that lies close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-(4-methoxyphenyl)acetamide” include a melting point of 121-122°C and a density of 1.264±0.06 g/cm3 . The compound also has a pKa value of 12.31±0.70 .Aplicaciones Científicas De Investigación
1. Crystallography and Structural Analysis
- Application : The compound has been studied for its crystal structure and Hirshfeld surface analysis .
- Methods : The crystal structure was determined using X-ray diffraction techniques. The Hirshfeld surface analysis was performed to understand the intermolecular interactions .
- Results : The study revealed that the methoxy group lies close to the plane of the phenyl ring while the acetamido group is twisted out of this plane by 28.87 (5) degrees .
2. Synthesis of Medicinal, Agro-Chemical, and Pharmaceutical Compounds
- Application : N-arylacetamides, such as 2-Chloro-N-(4-methoxyphenyl)acetamide, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds .
- Methods : The specific methods of synthesis would depend on the target compound. Generally, it involves various organic reactions including condensation, substitution, and addition reactions .
- Results : The compound has been successfully used as an intermediate in the synthesis of various bioactive molecules .
3. Antimicrobial Agents
- Application : The compound has been used in the synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives, which have shown excellent antibacterial and antifungal activity .
- Methods : The synthesis involves a nucleophilic substitution reaction of chloroacetyl chloride and different aqueous amines .
- Results : The synthesized chloroacetamides have shown excellent antibacterial and antifungal activity .
4. Herbicides
- Application : 2-chloro acetamides, such as 2-Chloro-N-(4-methoxyphenyl)acetamide, have been used as herbicides .
- Methods : The specific methods of synthesis would depend on the target compound. Generally, it involves various organic reactions including condensation, substitution, and addition reactions .
- Results : The compound has been successfully used as an intermediate in the synthesis of various bioactive molecules .
5. Liver Function Testing
- Application : The compound is structurally similar to methacetin, which is used in the BreathID C-methacetin breath test (MBT). This test is a novel method that determines liver function .
- Methods : Methacetin is metabolized uniquely by the liver and CO2 is measured passively .
- Results : The 13C-methacetin breath test correlates with clinical indices of liver disease severity in patients with primary biliary cirrhosis .
6. Inducer of Apoptosis
- Application : 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a derivative of 2-Chloro-N-(4-methoxyphenyl)acetamide, has been discovered as a potent inducer of apoptosis with high in vivo activity .
- Methods : The specific methods of synthesis and application would depend on the target compound and the specific study .
- Results : The compound has shown potential in inducing apoptosis, a process of programmed cell death, which is a promising avenue for cancer treatment .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUKMWWYRMCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176847 | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methoxyphenyl)acetamide | |
CAS RN |
22303-36-2 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-acetanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22303-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)


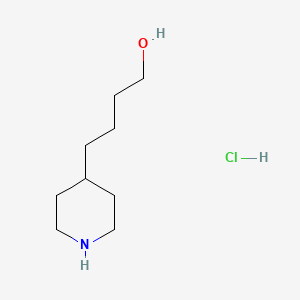


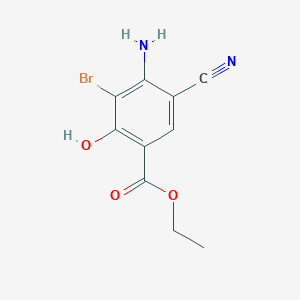
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)

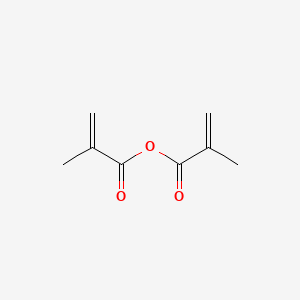
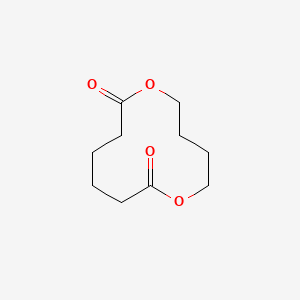
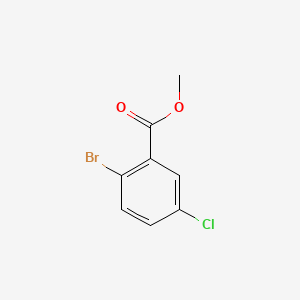
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)